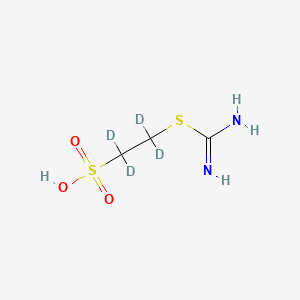

D-Ribose-d

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

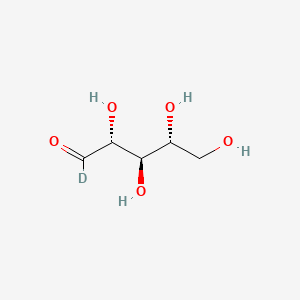

D-Ribose-d is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms. It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose-d can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the chemical hydrolysis of yeast RNA, which was first identified in 1909 . Another method involves the enzymatic hydrolysis of yeast RNA using bacterial nucleosidase . Additionally, this compound can be synthesized from D-glucose through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods: The industrial production of this compound often involves microbial fermentation. This method has gained popularity due to its efficiency and high yield. Transketolase-deficient mutants of Bacillus species are commonly used in the fermentation process to produce this compound . The fermentation process involves the conversion of glucose to this compound through the pentose phosphate pathway .

Chemical Reactions Analysis

Types of Reactions: D-Ribose-d undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form ribonic acid and reduced to form ribitol . Additionally, this compound can undergo phosphorylation to form ribose-5-phosphate, which is an important intermediate in the pentose phosphate pathway .

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or bromine water can be used to oxidize this compound to ribonic acid.

Reduction: Sodium borohydride is commonly used to reduce this compound to ribitol.

Substitution: Alcohols and acid catalysts can be used to convert this compound to glycosides.

Major Products Formed:

Ribonic Acid: Formed through oxidation.

Ribitol: Formed through reduction.

Glycosides: Formed through substitution reactions with alcohols and acid catalysts.

Scientific Research Applications

D-Ribose-d has a wide range of scientific research applications in various fields:

Chemistry:

Biology:

- Plays a crucial role in the synthesis of ribonucleotides, which are essential for the formation of RNA .

Medicine:

- Used as a supplement to enhance energy levels and improve athletic performance .

- Potential benefits for individuals with chronic fatigue syndrome, fibromyalgia, and heart disease .

- Used in the management of congestive heart failure and diabetes .

Industry:

Mechanism of Action

D-Ribose-d exerts its effects primarily through its role in the synthesis of adenosine triphosphate. It is involved in the pentose phosphate pathway, where it is converted to ribose-5-phosphate. This intermediate is then used in the synthesis of adenosine triphosphate, which is essential for cellular energy production . Additionally, this compound has been shown to activate adenosine monophosphate-activated protein kinase, which plays a role in cellular energy homeostasis . It also induces the formation of advanced glycation end products, which can activate the NLRP3 inflammasome and lead to glomerular injury .

Comparison with Similar Compounds

Arabinose: Another pentose sugar with a similar structure but different biological functions.

Xylose: A pentose sugar found in plant cell walls.

Lyxose: A less common pentose sugar with a different stereochemistry.

Deoxyribose: A structural analog of D-Ribose-d, which is a component of DNA.

This compound stands out due to its critical role in energy production and its potential therapeutic applications in various medical conditions.

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

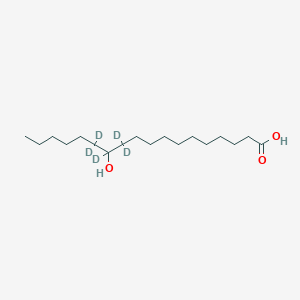

(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D |

InChI Key |

PYMYPHUHKUWMLA-CTKLWWRUSA-N |

Isomeric SMILES |

[2H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)